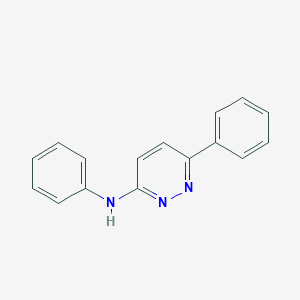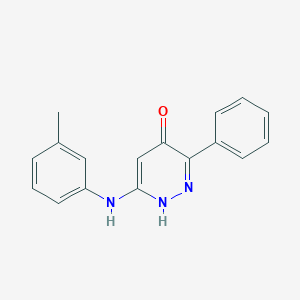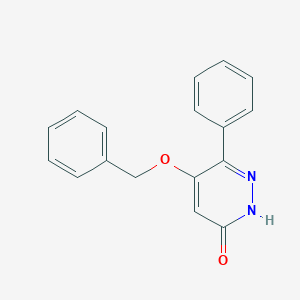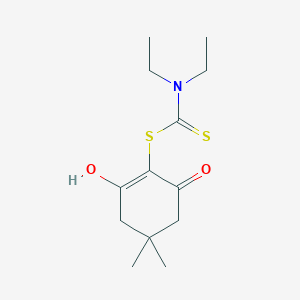![molecular formula C11H8N2O2S B232383 4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)
4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as MPTP, and it is a member of the pyrimido[2,1-b][1,3]benzothiazole family of compounds. MPTP has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of MPTP is not fully understood. However, several studies have suggested that MPTP exerts its biological activity by interacting with various cellular targets, such as enzymes, receptors, and signaling pathways. For example, MPTP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. MPTP has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and metabolism.
Biochemical and Physiological Effects
MPTP has been shown to possess a wide range of biochemical and physiological effects. For example, MPTP has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. MPTP has also been shown to inhibit the replication of viruses and bacteria, which can prevent the spread of infectious diseases. In addition, MPTP has been shown to possess antioxidant activity, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPTP in lab experiments is its potent biological activity. MPTP has been shown to possess antitumor, antiviral, and antimicrobial properties, which makes it a valuable tool for studying various biological processes. In addition, MPTP is relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations associated with the use of MPTP in lab experiments. For example, MPTP can be toxic to normal cells at high concentrations, which can limit its therapeutic potential. In addition, the mechanism of action of MPTP is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on MPTP. One area of research is to further elucidate the mechanism of action of MPTP. By understanding how MPTP interacts with cellular targets, researchers can develop more effective therapies for cancer and infectious diseases.
Another area of research is to explore the potential of MPTP as a therapeutic agent for other diseases, such as neurodegenerative disorders. Several studies have suggested that MPTP may possess neuroprotective properties, which can protect neurons from damage and degeneration.
Conclusion
In conclusion, 4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one is a heterocyclic compound that possesses potent biological activity. MPTP has been extensively studied for its potential applications in various fields of science, including cancer research, virology, and microbiology. The synthesis method of MPTP involves the condensation of 2-aminothiophenol and ethyl acetoacetate, and the purity of the compound can be determined by using various analytical techniques. MPTP exerts its biological activity by interacting with various cellular targets, and it possesses a wide range of biochemical and physiological effects. Although there are some limitations associated with the use of MPTP in lab experiments, there are also several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of MPTP involves the condensation of 2-aminothiophenol and ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with hydrochloric acid to obtain MPTP as a yellow crystalline solid. The purity of the compound can be determined by using various analytical techniques, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
MPTP has been extensively studied for its potential applications in various fields of science. One of the most promising applications of MPTP is in the field of cancer research. Several studies have shown that MPTP possesses potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. MPTP has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
In addition to its antitumor activity, MPTP has also been shown to possess antiviral and antimicrobial properties. Several studies have demonstrated that MPTP can inhibit the replication of various viruses, including HIV, hepatitis B virus, and influenza virus. MPTP has also been shown to possess antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Formule moléculaire |
C11H8N2O2S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one |
InChI |
InChI=1S/C11H8N2O2S/c1-6-9(14)12-11-13(10(6)15)7-4-2-3-5-8(7)16-11/h2-5,15H,1H3 |
Clé InChI |
ATJYRLZXIUVCPN-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(N2C3=CC=CC=C3SC2=NC1=O)O |
SMILES |
CC1=C(N2C3=CC=CC=C3SC2=NC1=O)O |
SMILES canonique |
CC1=C(N2C3=CC=CC=C3SC2=NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


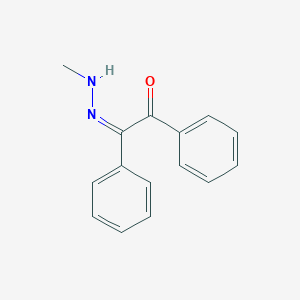
![(3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione](/img/structure/B232334.png)
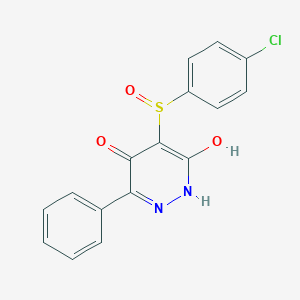
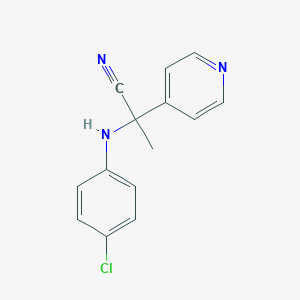
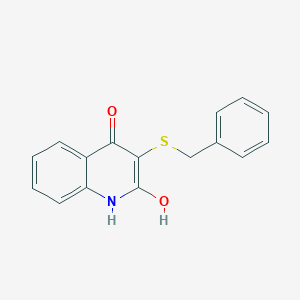
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
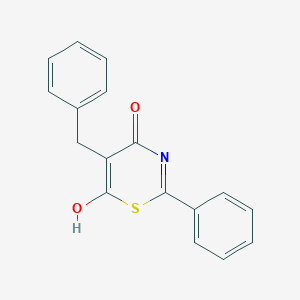
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)
